molecular formula C6H12O2 B2494153 2-(cyclopropylmethoxy)ethan-1-ol CAS No. 56988-03-5

2-(cyclopropylmethoxy)ethan-1-ol

Cat. No.: B2494153
CAS No.: 56988-03-5
M. Wt: 116.16
InChI Key: CRYSXEGANJJZKJ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)ethan-1-ol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . Its CAS registry number is 56988-03-5 . This compound is of interest in various research fields, particularly in synthetic and medicinal chemistry, where it can serve as a versatile building block or intermediate for the synthesis of more complex molecules . The cyclopropylmethoxy moiety present in its structure is a key feature found in compounds investigated for various biological activities, making it a valuable scaffold for researchers developing new molecular entities . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(cyclopropylmethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSXEGANJJZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56988-03-5
Record name 2-(cyclopropylmethoxy)ethan-1-ol
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Preparation Methods

Base-Mediated Alkylation of Ethylene Glycol Derivatives

The Williamson method remains the most scalable approach, employing cyclopropylmethyl bromide and 2-hydroxyethanol under basic conditions:

Procedure

  • Reaction
    • 2-Hydroxyethanol (1.0 eq) dissolved in anhydrous dimethylformamide (DMF)
    • Potassium carbonate (2.5 eq) added as base
    • Cyclopropylmethyl bromide (1.2 eq) introduced dropwise at 0°C
    • Reaction stirred 12–18 hours at 25°C
  • Workup
    • Filtration through celite to remove inorganic salts
    • Solvent evaporation under reduced pressure
    • Purification via fractional distillation (bp 98–102°C/15 mmHg)

Optimization Data

Parameter Range Tested Optimal Value Yield Impact
Base K₂CO₃, NaOH, NaH K₂CO₃ +22% vs NaH
Solvent DMF, THF, DMSO DMF +15% vs THF
Temperature 0°C to 40°C 25°C 89% yield

This method produced 89% isolated yield with >99% purity by gas chromatography (GC).

Mitsunobu Coupling Approaches

Polymer-Supported Triphenylphosphine System

A patent-published protocol enhances purity by immobilizing triphenylphosphine oxide byproducts:

Reaction Scheme
2-Hydroxyethanol + Cyclopropylmethanol
→ DEAD (1.1 eq), polymer-PPh₃ (1.2 eq), THF, 0°C to RT

Key Advantages

  • Yield : 92% (vs 78% with conventional PPh₃)
  • Purification : Simple filtration vs column chromatography
  • Scale : Demonstrated at 500g batch scale

Ultrasonic Activation
Applying 40 kHz ultrasound reduced reaction time from 18h to 2.5h while maintaining 90% yield, attributed to enhanced mixing and reagent activation.

Nucleophilic Substitution Strategies

SN2 Displacement of Tosylate Esters

Sodium ethoxide-mediated displacement avoids strong base requirements:

Stepwise Process

  • Tosylation
    2-Hydroxyethanol + Tosyl chloride (1.05 eq), pyridine, 0°C → 95% conversion
  • Cyclopropane Introduction
    Tosylate intermediate + NaOCH₂C₃H₅ (1.5 eq), DMF, 55°C → 84% yield

Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
δ 3.68 (t, J=6.0 Hz, 2H, -OCH₂CH₂OH)
δ 3.45 (d, J=7.2 Hz, 2H, Cyclo-CH₂O-)
δ 0.55 (m, 1H, Cyclo-CH)
δ 0.38 (m, 4H, Cyclo-CH₂)

Comparative Method Analysis

Table 1. Synthetic Method Performance Metrics

Method Yield (%) Purity (%) Time (h) Scalability
Williamson (K₂CO₃) 89 99.5 18 Industrial
Mitsunobu (Polymer) 92 98.8 2.5 Pilot Plant
SN2 Tosylate 84 97.2 8 Lab Scale

Critical Observations

  • Mitsunobu coupling excels in speed but requires expensive diazodicarboxylates
  • Williamson method remains preferred for cost-sensitive applications
  • Tosylate route avoids strong bases but introduces extra synthetic step

Industrial-Scale Process Considerations

Continuous Flow Implementation

Recent advancements adapt the Williamson synthesis for flow chemistry:

  • Microreactor dimensions: 1.6 mm ID × 2 m length
  • Residence time: 8.5 minutes
  • Productivity: 12 kg/day with 91% yield

Economic Factors

  • Raw material cost: $28/kg (cyclopropylmethyl bromide dominates 63%)
  • Waste treatment: $4.20/kg (primarily from DMF recovery)

Chemical Reactions Analysis

Alkylation Under Basic Conditions

The primary hydroxyl group in 2-(cyclopropylmethoxy)ethan-1-ol undergoes alkylation when treated with alkyl halides or electrophiles in the presence of strong bases like potassium tert-butoxide. This reaction proceeds via deprotonation to form an alkoxide intermediate, which attacks electrophiles in an S<sub>N</sub>2 mechanism .

Example Reaction Pathway

  • Reactants : this compound + (bromomethyl)cyclopropane

  • Conditions : DMSO, 50°C, potassium tert-butoxide

  • By-products :

    • 2-(4-(cyclopropylmethoxy)phenyl)ethan-1-ol (2b )

    • 1-(cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene (2c )

Key Data

Reaction StepYieldPurity
Alkylation of phenol31%95%
Epoxidation of intermediate97%97%

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or POCl<sub>3</sub>), this compound can undergo dehydration to form alkenes via an E1 or E2 mechanism. The cyclopropylmethoxy group stabilizes carbocation intermediates, favoring elimination .

Mechanistic Insights

  • E1 Pathway : Protonation of the hydroxyl group generates an oxonium ion, followed by water loss to form a carbocation. Subsequent deprotonation yields the alkene .

  • E2 Pathway : POCl<sub>3</sub> converts the hydroxyl group into a dichlorophosphate intermediate, enabling a concerted elimination with pyridine as the base .

Reactivity Trends

  • Tertiary alcohols dehydrate faster than secondary or primary alcohols due to carbocation stability .

  • The reaction follows Zaitsev’s rule, favoring the most substituted alkene .

Esterification and Functionalization

The hydroxyl group reacts with acylating agents (e.g., vinyl acetate) in enzymatic or chemical esterification. Lipase B catalyzes enantioselective esterification, enabling chiral resolution .

Enzymatic Esterification Example

  • Reactants : Racemic chlorohydrin + vinyl acetate

  • Catalyst : Lipase B

  • Outcome : Enantiopure (S)-betaxolol precursor with 91% ee .

Ring-Opening of Epoxides

In acidic or nucleophilic conditions, intermediates like epoxides derived from this compound undergo ring-opening. For example:

  • Epoxide : 3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propane-1,2-diol

  • Reagent : LiCl, acetic acid

  • Product : Chlorohydrin (85% yield) .

Mechanism : Acidic conditions promote carbocation formation, enabling nucleophilic attack at the less-substituted carbon .

S<sub>N</sub>2 Substitution

The hydroxyl group can be converted to a better leaving group (e.g., via POCl<sub>3</sub> or SOCl<sub>2</sub>), facilitating substitution reactions.

Example :

  • Reactant : this compound

  • Reagent : POCl<sub>3</sub>, pyridine

  • Product : Dichlorophosphate intermediate → alkene via E2 elimination .

Comparative Reaction Table

Reaction TypeConditionsKey ProductYield
AlkylationKOtBu, DMSO, 50°CAlkylated phenol derivatives31–87%
Acidic dehydrationH<sub>2</sub>SO<sub>4</sub>, 100°CAlkeneN/A
Enzymatic esterificationLipase B, vinyl acetateEnantiopure ester91% ee
Epoxide ring-openingLiCl, acetic acidChlorohydrin85%

Challenges and By-Product Formation

  • Competing alkylation : The phenolic oxygen in intermediates can undergo unintended alkylation, producing by-products like 2b and 2c .

  • Mitigation : Protecting the phenolic hydroxyl group with tert-butoxy or tetrafluoropyridyl groups improves selectivity .

Scientific Research Applications

Organic Synthesis

2-(Cyclopropylmethoxy)ethan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions, facilitating the development of new compounds with desirable properties.

Pharmacological Research

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may interact with several biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways.

Biological Activity:

  • Serotonin Receptor Interaction: The compound shows affinity for serotonin receptors, particularly the 5-HT2C receptor, which is crucial in mood regulation and appetite control.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific kinases involved in cancer signaling pathways, indicating potential use in cancer therapy.

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests its potential as an adjunctive treatment in cancer therapy.

Case Study 2: Behavioral Studies

In a clinical trial involving patients with major depressive disorder, adjunctive treatment with this compound led to improved mood and reduced symptoms after four weeks of treatment compared to standard therapy alone. This highlights its potential role in treating mood disorders.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of final products in various industrial contexts.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)ethan-1-ol depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The cyclopropylmethoxy group can influence the pharmacokinetic properties of the resulting drug, such as its solubility and metabolic stability.

Comparison with Similar Compounds

2-(1-Methylcyclopropyl)ethan-1-ol (CAS 19687-04-8)

  • Structural Difference : The cyclopropane ring bears a methyl substituent instead of a methoxy group.
  • Implications :
    • The methyl group increases steric bulk but reduces polarity compared to the methoxy group in 2-(cyclopropylmethoxy)ethan-1-ol.
    • Likely lower solubility in polar solvents due to reduced hydrogen-bonding capacity.

3-(Cyclopropylmethoxy)propan-1-ol

  • Structural Difference: The cyclopropylmethoxy group is attached to the third carbon of a three-carbon chain (propanol backbone).
  • Molecular weight (130.18 g/mol vs. ~116.16 g/mol for this compound) may affect boiling points and viscosity .
  • Applications : Similar utility as a synthetic intermediate, particularly in drug discovery for spacer regions.

2-(Cyclobutylmethoxy)ethan-1-ol

  • Structural Difference : Cyclobutylmethoxy substituent replaces cyclopropylmethoxy.
  • Implications :
    • Cyclobutane’s larger ring size reduces ring strain but increases steric hindrance.
    • Higher lipophilicity compared to cyclopropyl analogs, influencing membrane permeability in bioactive molecules.
  • Commercial Data : Priced significantly higher (€391–1,070 per 50–500 mg), reflecting synthetic complexity .

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

  • Structural Difference : Methoxyethoxy group replaces cyclopropylmethoxy.
  • Implications :
    • Absence of cyclopropane eliminates strain-driven reactivity, enhancing stability.
    • Thermophysical data (Table 1) indicate lower density (~0.965 g/cm³) and viscosity (~5.2 mPa·s) compared to cyclopropyl analogs, which are expected to be denser and more viscous due to the rigid ring .
  • Safety Profile : Classified under GHS08 for health hazards (e.g., reproductive toxicity), suggesting cyclopropyl derivatives may require similar precautions .

Betaxolol Hydrochloride (Pharmaceutical Analog)

  • Structural Context: Contains a cyclopropylmethoxyethylphenoxy moiety.
  • Implications: Demonstrates the cyclopropylmethoxy group’s role in modulating drug-receptor interactions (e.g., β-blocker activity).

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Commercial Price (50 mg)
This compound C₆H₁₂O₂ 116.16 Cyclopropylmethoxy Not reported
2-(Cyclobutylmethoxy)ethan-1-ol C₇H₁₄O₂ 130.18 Cyclobutylmethoxy €391
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxyethoxy €552

Biological Activity

Chemical Structure and Properties
2-(Cyclopropylmethoxy)ethan-1-ol, also known by its chemical formula C₈H₁₄O₂, features a cyclopropyl group attached to a methoxyethanol backbone. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors. Such interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Studies suggest that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties due to their ability to affect cellular signaling pathways and oxidative stress responses .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, a study examining various methoxy-substituted alcohols demonstrated that certain derivatives exhibited significant inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the modulation of p53 activity and subsequent cell cycle arrest has been observed in related compounds, suggesting a similar potential for this molecule .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in various models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundAlcohol with cyclopropylAntimicrobial, anticancer
4-(Cyclopropylmethoxy)phenolPhenolic compoundAntioxidant, anti-inflammatory
Cyclopropyl methyl etherEtherLimited biological activity

Case Study 1: Antimicrobial Efficacy

A study conducted on methoxy-substituted alcohols revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, demonstrating clear zones of inhibition.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the compound's potential as an anticancer agent.

Q & A

Q. Methodological Focus

  • NMR Spectroscopy : ¹H NMR can resolve the cyclopropane proton environment (δ 0.5–1.5 ppm) and the ethoxy methylene group (δ 3.4–3.8 ppm). ¹³C NMR distinguishes the cyclopropane carbons (δ 8–12 ppm) and the alcohol-bearing carbon (δ 60–65 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 131.1) and fragments associated with cyclopropane ring cleavage .
  • Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) separates stereoisomers or degradation products, particularly when the compound is used in chiral synthesis .

How can researchers resolve discrepancies in reported oxidation pathways for this compound?

Data Contradiction Analysis
Conflicting studies on oxidation products (e.g., aldehydes vs. carboxylic acids) may result from varying oxidizing agents or conditions:

  • Strong Oxidants (CrO₃, KMnO₄) : Typically yield carboxylic acids via over-oxidation, especially in aqueous acidic media .
  • Mild Oxidants (PCC, Swern) : Selectively produce aldehydes in anhydrous solvents like dichloromethane .
    To reconcile data, researchers should standardize reaction parameters (solvent, temperature, catalyst loading) and employ kinetic monitoring (e.g., in situ IR spectroscopy) to track intermediate formation .

What role does this compound play in drug delivery systems?

Applied Research Focus
The compound’s amphiphilic structure (polar alcohol and nonpolar cyclopropane) makes it a candidate for:

  • Prodrug Design : Serving as a solubilizing moiety for hydrophobic APIs via ester or carbamate linkages .
  • Nanocarrier Formulations : Modifying liposomal or polymeric nanoparticles to enhance tissue permeability, leveraging the cyclopropane group’s rigidity for controlled release .
    In vitro assays (e.g., Caco-2 cell permeability studies) and computational modeling (e.g., LogP predictions) are critical for optimizing these applications .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Occupational Health Focus

  • Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release volatile ethers under heat .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory to prevent dermal/ocular exposure.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid aqueous washes to prevent environmental contamination . Chronic toxicity data are limited; thus, adherence to ALARA (As Low As Reasonably Achievable) principles is advised .

How can computational tools aid in predicting the metabolic fate of this compound?

Advanced Mechanistic Focus
Retrosynthesis AI platforms (e.g., Pistachio, Reaxys) can propose metabolic pathways, such as cytochrome P450-mediated oxidation or glucuronidation . Molecular docking simulations (e.g., AutoDock Vina) predict interactions with enzymes like CYP3A4, identifying potential toxic metabolites. Validation via in vitro microsomal assays (e.g., human liver microsomes + NADPH) is necessary to confirm predictions .

What strategies improve regioselectivity in derivatizing this compound?

Q. Experimental Design Focus

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., using TMSCl) to direct substitutions to the cyclopropane methoxy position .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling efficiency at specific sites .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, improving selectivity .

What are the environmental implications of this compound, and how can its biodegradability be assessed?

Q. Ecotoxicology Focus

  • Persistence : The cyclopropane ring’s stability may hinder microbial degradation. OECD 301F ready biodegradability tests can evaluate mineralization rates .
  • Aquatic Toxicity : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to determine EC₅₀ values. Structure-activity relationship (SAR) models predict bioaccumulation potential .

How does this compound compare to structurally similar ether-alcohols in solvent applications?

Q. Comparative Analysis Focus

PropertyThis compound2-Methoxyethanol2-(2-Ethoxyethoxy)ethanol
Boiling Point (°C)~180 (estimated) 124 202
LogP0.9 (predicted) -0.77 -0.34
Dipole Moment (Debye)2.1 (DFT) 1.8 2.3

The cyclopropane group increases hydrophobicity (higher LogP) and thermal stability compared to linear analogs, making it suitable for high-temperature reactions .

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